Boc-6-Fluoro-D-tryptophan

Biophysics Fluorescence Spectroscopy Protein Dynamics

Boc-6-Fluoro-D-tryptophan (CAS 320581-69-9) delivers unmatched performance in Boc-strategy SPPS. The 6-fluoro substituent provides a 34% higher quantum yield (0.91) vs 5-fluoro analogs with distinct 451 nm emission, enabling precise biophysical probing of protein dynamics. D-stereochemistry ensures proteolytic stability for therapeutic D-peptides; dual Boc protection prevents up to 40% yield loss from sulfonation side reactions during arginine-containing peptide synthesis. This fluorinated D-tryptophan synthon offers an unrivaled combination of synthetic robustness, spectroscopic utility, and biological performance.

Molecular Formula C16H19FN2O4
Molecular Weight 322.33 g/mol
Cat. No. B15130343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-6-Fluoro-D-tryptophan
Molecular FormulaC16H19FN2O4
Molecular Weight322.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O
InChIInChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
InChIKeyVVTAJUCNHDSAJU-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-6-Fluoro-D-Tryptophan: A Key Building Block for Precision Peptide Engineering and Biophysical Probe Development


Boc-6-Fluoro-D-tryptophan (CAS 320581-69-9) is a protected, non-canonical amino acid derivative . It is defined by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a fluorine atom substitution at the 6-position of the indole ring . This combination is specifically designed for use as a building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of a fluorinated D-tryptophan residue with unique spectroscopic properties into custom peptides [1]. Its primary value lies in its dual role: a robust synthon for peptide chemists and a site-specific, minimally perturbing spectroscopic probe for biophysicists.

Procurement Risk: Why Boc-6-Fluoro-D-Tryptophan Cannot Be Casually Replaced by Boc-Tryptophan or 6-Fluoro-Tryptophan Analogs


Substituting Boc-6-Fluoro-D-tryptophan with seemingly similar alternatives, such as its L-enantiomer, the non-fluorinated Boc-D-tryptophan, or the unprotected 6-fluoro-DL-tryptophan, introduces distinct and often unacceptable risks in a research workflow [1]. The Boc group is essential for compatibility with Boc-strategy SPPS and prevents unwanted side reactions, while the D-stereochemistry is critical for generating peptides with specific biological activities or enhanced resistance to proteolysis [2]. Most critically, the 6-fluoro substitution confers a unique photophysical profile—specifically, a high relative quantum yield and distinct emission wavelength—that is not shared by other halogenated analogs like 4-fluoro- or 5-bromo-tryptophan [3]. Using a generic alternative could lead to peptide synthesis failure, a non-functional or rapidly degraded peptide, or an inability to use the peptide as a designed spectroscopic probe. The evidence below quantifies the specific, non-interchangeable advantages that justify the selection of this precise compound.

Quantitative Differentiation Evidence for Boc-6-Fluoro-D-Tryptophan: A Head-to-Head Comparison with Closest Analogs


Spectroscopic Superiority: 6-Fluoro-Tryptophan Retains 91% Relative Quantum Yield vs. 68% for 5-Fluoro and Near-Zero for 4-Fluoro

When used as a spectroscopic probe, the 6-fluoro substitution on the tryptophan indole ring offers a distinct advantage over other fluorination positions. In a comparative study of phosphorescence in sucrose glasses, the 6-fluoro analog exhibited a relative quantum yield of 0.91 compared to unmodified tryptophan [1]. In stark contrast, the 5-fluoro analog had a lower yield of 0.68, and the 4-fluoro analog was nearly non-emissive with a relative quantum yield of 0.039. This indicates that 6-F-Trp is a superior, high-signal probe for biophysical studies.

Biophysics Fluorescence Spectroscopy Protein Dynamics

Emission Wavelength Differentiation: 6-Fluoro-Tryptophan Exhibits a 9 nm Red-Shifted Emission vs. Unmodified Tryptophan

The 6-fluoro modification not only preserves signal intensity but also provides a distinct spectral signature. The phosphorescence emission maximum for 6-fluoro-tryptophan was measured at 451 nm, which is red-shifted by 9 nm compared to unmodified tryptophan at 442 nm [1]. This shift is distinct from the 5-fluoro analog (446 nm) and allows for potential spectral deconvolution or differentiation from background tryptophan fluorescence.

Fluorescence Microscopy Spectral Analysis Protein Engineering

Peptide Synthesis Compatibility: Boc Protection Prevents Indole Sulfonation, a Critical Failure Mode for Unprotected Tryptophan

The Boc protecting group on the indole nitrogen is crucial for preventing unwanted side reactions during peptide synthesis. A key patent demonstrates that when the indole NH is unprotected, a sulfonation side reaction can occur during the removal of arginine side-chain protecting groups [1]. This reaction can drastically reduce yield; in a specific example, synthesis of a hexapeptide with an unprotected tryptophan resulted in a 60% yield due to 40% of the tryptophan moieties being destroyed. Using a Boc-protected tryptophan derivative prevents this, maintaining high yield and purity.

Peptide Synthesis Solid-Phase Chemistry Process Chemistry

Synthetic Accessibility: Boc-Directed C-H Activation Enables Regioselective 6-Substitution, a Key Differentiator from Other Halogenation Methods

The Boc protecting group on the amino group is not just a passive protector; it actively directs regioselective C-H activation in novel synthetic methodologies. A 2024 study reports a Rh-catalyzed annulation that uses the weakly coordinating Boc group to direct C-H activation, enabling the regioselective synthesis of C4-C7 substituted tryptophan derivatives [1]. This chemistry allows for the construction of the entire indole core with the desired 6-fluoro substitution from simpler Boc-protected aniline precursors, offering a more direct route compared to late-stage fluorination of the complex tryptophan scaffold.

Synthetic Methodology C-H Activation Non-Canonical Amino Acids

Validated Application Scenarios for Boc-6-Fluoro-D-Tryptophan Based on Evidence


Design of High-Signal Spectroscopic Probes for Studying Protein Folding and Dynamics

As established in Section 3, the 6-fluoro-tryptophan residue provides a phosphorescence signal with a relative quantum yield of 0.91, which is 34% higher than the 5-fluoro analog [1]. This strong signal makes it an ideal building block for creating site-specific, minimally perturbing probes to study protein folding, conformational changes, and ligand binding using time-resolved fluorescence or phosphorescence techniques. Its distinct emission maximum (451 nm) further aids in spectral separation.

High-Fidelity Solid-Phase Synthesis of Protease-Resistant D-Peptides Containing Arginine

For researchers synthesizing D-peptide therapeutics or tools requiring enhanced in vivo stability, Boc-6-Fluoro-D-tryptophan is a superior choice. As detailed in Section 3, the Boc protection on the indole nitrogen is critical for preventing sulfonation side reactions during the synthesis of peptides containing arginine [2]. This protection prevents up to a 40% loss of product yield, ensuring a more efficient and cost-effective synthesis of complex D-peptides.

Convergent and Modular Synthesis of 6-Substituted Tryptophan Libraries

Chemists focused on medicinal chemistry and library synthesis can leverage the Boc group's ability to direct C-H activation, as described in Section 3 [3]. This enables a more modular and convergent approach to constructing the 6-fluoro-tryptophan core from simple precursors. This methodology is a key differentiator for groups seeking to rapidly generate diverse analogs of this pharmacologically relevant scaffold.

Development of Fluorinated Peptide Ligands for NK-2 Receptor Antagonism Studies

Building on the established role of D-tryptophan in generating potent and selective NK-2 receptor antagonists [4], the fluorinated analog offers a next-generation approach. Incorporating 6-fluoro-D-tryptophan can create a new class of ligands with the same D-stereochemistry-driven activity, but with the added benefit of a potent spectroscopic handle. This enables direct studies of receptor binding, biodistribution, and molecular pharmacology, which is impossible with the non-fluorinated counterpart.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-6-Fluoro-D-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.